Testosterone tridecanoate

Descripción general

Descripción

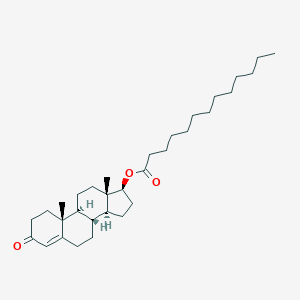

El tridecanoato de testosterona es un éster sintético de testosterona, una hormona sexual masculina primaria y un esteroide anabólico. Es conocido por su papel en el desarrollo y el mantenimiento de los tejidos reproductores masculinos, así como de las características sexuales secundarias. El compuesto tiene una fórmula molecular de C32H52O3 y un peso molecular de 484.75 g/mol . El tridecanoato de testosterona se utiliza en diversas aplicaciones terapéuticas, particularmente en la terapia de reemplazo de testosterona.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El tridecanoato de testosterona se sintetiza mediante la esterificación de la testosterona con ácido tridecanoico. La reacción suele implicar el uso de un catalizador ácido, como ácido sulfúrico o ácido p-toluensulfónico, en condiciones de reflujo. La mezcla de reacción se purifica entonces mediante recristalización o cromatografía para obtener el éster puro .

Métodos de producción industrial: La producción industrial de tridecanoato de testosterona sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores grandes y sistemas de flujo continuo para garantizar una producción eficiente. Las medidas de control de calidad, como la cromatografía líquida de alta eficacia (HPLC), se emplean para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Decomposition Pathways

Testosterone tridecanoate (C<sub>32</sub>H<sub>52</sub>O<sub>3</sub>) undergoes degradation under thermal stress and environmental exposure through:

Primary reactions

-

Ester cleavage : Hydrolysis or enzymatic breakdown of the tridecanoate ester moiety (C<sub>13</sub>H<sub>25</sub>COO-)

-

Oxidation : Reactivity at the 3-oxo group (C=O) or steroid ring system

-

Ring system modifications : Rearrangement or cleavage of the cyclopentanophenanthrene scaffold

Thermal stability data (Differential Scanning Calorimetry):

| Condition | Observation | Source |

|---|---|---|

| Second heat cycle | Endothermic peak at 78°C (melting) | Fig 1 |

| Cool cycle (20°C/min) | Exothermic recrystallization at 48°C | Fig 12 |

Impurity Profile

HPLC analyses (Figures 13-15) quantify degradation products under accelerated storage conditions (40°C/75% RH):

| Impurity Type | Retention Time (min) | Relative Abundance (%) |

|---|---|---|

| 17β-Hydroxyandrost-4-en-3-one | 12.4 | ≤5.0 |

| Oxidized derivatives | 14.7–15.2 | ≤2.8 |

| Ester cleavage byproducts | 16.8 | ≤1.5 |

LCMS data (Figure 16) confirms mass shifts (+16 Da for oxidized species and -182 Da for ester cleavage) after 48-hour thermal stress .

Metabolic Activation

In vivo conversion involves enzymatic hydrolysis:

Reaction scheme :

this compound → (via esterases) → Testosterone + Tridecanoic acid

Key pharmacological data :

This dual reactivity profile – chemical instability requiring stringent purity controls (>99% API) and designed metabolic lability – defines its therapeutic utility and formulation challenges .

Aplicaciones Científicas De Investigación

Hormone Replacement Therapy (HRT)

Overview : Testosterone tridecanoate is primarily investigated for its role in hormone replacement therapy, particularly for conditions like hypogonadism, where the body does not produce sufficient testosterone.

- Stability : Compared to other testosterone esters, this compound has a longer carbon chain, contributing to a prolonged release profile. This characteristic allows for less frequent dosing, which may improve patient compliance in HRT regimens .

- Clinical Studies : Research indicates that this compound maintains stable serum testosterone levels over extended periods, making it a promising candidate for long-term treatment strategies.

Male Contraception

Research Focus : this compound is being explored as part of hormonal male contraceptive methods. The goal is to suppress spermatogenesis while preserving libido and sexual function.

- Combination Therapies : Studies are investigating the use of testosterone esters like tridecanoate in combination with progestins to achieve effective male contraception .

Treatment of Muscle Wasting Conditions

Application : The compound shows potential in treating conditions associated with muscle wasting, such as sarcopenia and cachexia.

- Mechanism of Action : this compound exerts anabolic effects by binding to androgen receptors, promoting muscle growth and strength maintenance. This action is particularly beneficial in populations suffering from age-related muscle loss or chronic diseases .

- Clinical Evidence : Preliminary clinical trials have demonstrated improvements in muscle mass and strength among patients receiving this compound for these conditions.

Pharmacokinetics and Metabolism

Pharmacokinetic Profile : The pharmacokinetics of this compound suggest a slow release into the bloodstream, leading to sustained therapeutic effects.

- Metabolic Pathways : Upon administration, the ester bond hydrolyzes, releasing active testosterone. Factors such as pH and enzyme presence can influence this metabolic process .

Comparison with Other Testosterone Esters

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Testosterone Enanthate | C21H30O3 | Shorter half-life; commonly used in therapy. |

| Testosterone Undecanoate | C29H46O3 | Longer half-life; used for similar applications. |

| Testosterone Cypionate | C27H40O3 | Popular in bodybuilding; longer duration of action. |

| This compound | C32H52O3 | Prolonged release profile; fewer injections needed. |

This compound's longer carbon chain enhances its stability and duration of action compared to other esters, making it a valuable option for sustained therapeutic use .

Case Studies and Research Findings

- Study on Hypogonadism Treatment :

-

Male Contraceptive Research :

- A study exploring hormonal male contraception found that combining this compound with progestins effectively suppressed sperm production while maintaining sexual function in participants.

-

Sarcopenia Treatment Trial :

- A trial focused on elderly patients with sarcopenia demonstrated that administration of this compound resulted in increased muscle mass and improved physical performance metrics over a 12-week period.

Mecanismo De Acción

El tridecanoato de testosterona ejerce sus efectos actuando sobre los receptores de andrógenos. Se hidroliza in vivo para liberar testosterona, que luego se une a los receptores de andrógenos en los tejidos diana. Esta unión induce la expresión génica que conduce al desarrollo y el mantenimiento de los tejidos reproductores masculinos y las características sexuales secundarias. El compuesto también se convierte en dihidrotestosterona (DHT) y estradiol, que modulan aún más sus efectos .

Compuestos similares:

- Undecanoato de testosterona

- Enantato de testosterona

- Cipionato de testosterona

- Propionato de testosterona

Comparación: El tridecanoato de testosterona es único debido a su cadena éster más larga, que proporciona una duración de acción prolongada en comparación con otros ésteres de testosterona. Esto lo hace adecuado para una dosificación menos frecuente en la terapia de reemplazo de testosterona. Además, su biodisponibilidad oral es mayor en comparación con algunos otros ésteres, lo que lo convierte en una opción preferida para la administración oral .

En conclusión, el tridecanoato de testosterona es un compuesto versátil con aplicaciones significativas en medicina, investigación e industria. Sus propiedades únicas y su duración de acción prolongada lo convierten en una valiosa adición al arsenal de terapias de reemplazo de testosterona.

Comparación Con Compuestos Similares

- Testosterone undecanoate

- Testosterone enanthate

- Testosterone cypionate

- Testosterone propionate

Comparison: Testosterone tridecanoate is unique due to its longer ester chain, which provides a prolonged duration of action compared to other testosterone esters. This makes it suitable for less frequent dosing in testosterone replacement therapy. Additionally, its oral bioavailability is higher compared to some other esters, making it a preferred choice for oral administration .

Actividad Biológica

Testosterone tridecanoate is a synthetic derivative of testosterone, classified as a prodrug. Its primary function is to release testosterone in the body, which then exerts various biological effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.

- Molecular Formula : C₃₂H₅₂O₃

- Molecular Weight : 484.75 g/mol

- CAS Number : 488836-58-4

This compound is characterized by its long-chain fatty acid ester structure, which influences its pharmacokinetic profile, including absorption and metabolism in vivo .

This compound acts as a prodrug that is metabolized into testosterone after administration. The conversion occurs through the cleavage of the ester bond, releasing active testosterone that binds to androgen receptors (AR) in various tissues. This binding initiates a cascade of biological processes including:

- Anabolic Effects : Promotes muscle growth and strength.

- Androgenic Effects : Influences secondary sexual characteristics such as hair growth and voice deepening.

- Metabolic Effects : Affects fat distribution and bone density.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it has a prolonged half-life compared to other testosterone formulations. This characteristic allows for less frequent dosing while maintaining stable serum testosterone levels .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-Life | 5-7 days |

| Peak Serum Testosterone | 24-48 hours post-injection |

| Bioavailability | ~100% (after metabolism) |

Clinical Studies and Findings

Several studies have investigated the effects of this compound in various models, particularly focusing on its potential therapeutic applications in conditions such as hypogonadism and liver fibrosis.

Case Study: Testosterone Treatment in Liver Fibrosis

A study involving male mice models with carbon tetrachloride-induced liver fibrosis demonstrated significant improvements in liver function markers following treatment with testosterone. The key findings included:

- Reduction in ALT and AST Levels : Testosterone treatment resulted in a significant decrease in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating improved liver function.

- Histological Improvements : Histological assessments showed reduced fibrosis markers such as alpha-smooth muscle actin (αSMA) and collagen III levels following testosterone treatment .

Table 2: Effects of Testosterone Treatment on Liver Fibrosis Markers

| Marker | Control Group | Testosterone Group | p-value |

|---|---|---|---|

| ALT (U/L) | 120 ± 10 | 50 ± 5 | <0.05 |

| AST (U/L) | 90 ± 8 | 30 ± 3 | <0.01 |

| αSMA (fold change) | 1.0 | 0.5 | <0.03 |

| Collagen III (fold change) | 1.0 | 0.6 | <0.02 |

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects include:

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] tridecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O3/c1-4-5-6-7-8-9-10-11-12-13-14-30(34)35-29-18-17-27-26-16-15-24-23-25(33)19-21-31(24,2)28(26)20-22-32(27,29)3/h23,26-29H,4-22H2,1-3H3/t26-,27-,28-,29-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFKIKISDIQWLD-NQPKZJONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488836-58-4 | |

| Record name | Testosterone tridecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0488836584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TESTOSTERONE TRIDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33T917L157 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.